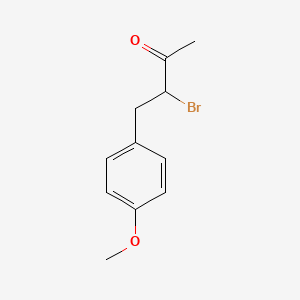![molecular formula C52H34O8 B13643117 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is an organic compound with the molecular formula C27H18O6. It is also known as 1,3,5-tris(4-carboxyphenyl)benzene. This compound is a tricarboxylic acid derivative of benzene and is characterized by its three carboxyphenyl groups attached to a central benzene ring. It is a white to yellow solid that is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzene and phthalic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Reaction Steps: The benzene undergoes a Friedel-Crafts acylation reaction with phthalic anhydride to form the intermediate product. This intermediate is then subjected to further reactions to introduce the carboxyphenyl groups.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
Applications De Recherche Scientifique
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of dyes, pigments, and high-performance materials
Mécanisme D'action
The mechanism of action of 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: A similar tricarboxylic acid derivative with comparable properties and applications.
1,4-Di(4-carboxyphenyl)naphthalene: Another aromatic compound with carboxylic acid groups used in similar research and industrial applications
Uniqueness
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .
Propriétés
Formule moléculaire |
C52H34O8 |
|---|---|
Poids moléculaire |
786.8 g/mol |
Nom IUPAC |
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C52H34O8/c53-49(54)39-17-9-33(10-18-39)31-1-5-35(6-2-31)43-25-44(36-7-3-32(4-8-36)34-11-19-40(20-12-34)50(55)56)28-47(27-43)48-29-45(37-13-21-41(22-14-37)51(57)58)26-46(30-48)38-15-23-42(24-16-38)52(59)60/h1-30H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clé InChI |
AEPZROPWWTVZRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)





